

Synthesis of Tolindate: A Detailed Laboratory Protocol for Researchers

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Compound of Interest

Compound Name: Tolindate

Cat. No.: B1221583

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This application note provides a comprehensive protocol for the laboratory synthesis of **Tolindate**, a thiocarbamate antifungal agent. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and workflow visualizations to facilitate the replication and adaptation of this synthesis.

Abstract

Tolindate, with the chemical name O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(m-tolyl)carbamothioate, is a compound of interest for its potential antifungal properties. This protocol outlines a two-step synthetic pathway for the preparation of **Tolindate**. The synthesis involves the initial preparation of N-methyl-N-(m-tolyl)carbamothioyl chloride from N-methyl-m-toluidine and thiophosgene, followed by the reaction of the resulting carbamothioyl chloride with 5-indanol. This document provides a detailed experimental procedure, characterization data, and a discussion of the reaction mechanism.

Introduction

Tolindate belongs to the thiocarbamate class of compounds, which are known for their diverse biological activities. The synthesis of O-aryl N,N-dialkylthiocarbamates is a well-established process in organic chemistry. The protocol detailed herein provides a straightforward and

reproducible method for the laboratory-scale synthesis of **Tolindate**, enabling further investigation into its pharmacological properties.

Overall Reaction Scheme

The synthesis of **Tolindate** can be conceptualized in the following two key steps:

Step 1: Synthesis of N-methyl-N-(m-tolyl)carbamothioyl chloride

N-methyl-m-toluidine reacts with thiophosgene to yield the intermediate N-methyl-N-(m-tolyl)carbamothioyl chloride.

Step 2: Synthesis of **Tolindate**

*N-methyl-N-(m-tolyl)carbamothioyl chloride reacts with 5-indanol in the presence of a base to yield the final product, **Tolindate**.*

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Standard air-sensitive techniques should be employed when handling reagents like thiophosgene.

Table 1: List of Materials and Reagents

Reagent/Material	Supplier	Grade
N-methyl-m-toluidine	Sigma-Aldrich	98%
Thiophosgene	Sigma-Aldrich	97%
5-Indanol	Alfa Aesar	98%
Triethylamine	Fisher Scientific	99.5%
Dichloromethane (DCM)	VWR	HPLC Grade
Diethyl ether	VWR	Anhydrous
Hexanes	VWR	HPLC Grade
Ethyl acetate	VWR	HPLC Grade
Sodium sulfate (anhydrous)	Fisher Scientific	ACS Grade
Silica gel	Sorbent Technologies	60 Å, 230-400 mesh

Step 1: Synthesis of N-methyl-N-(m-tolyl)carbamothioyl chloride

- In a fume hood, a solution of N-methyl-m-toluidine (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
- The solution is cooled to 0 °C in an ice bath.
- Thiophosgene (1.1 eq.) is added dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

- Upon completion, the solvent is removed under reduced pressure to yield the crude N-methyl-N-(m-tolyl)carbamothioyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Tolindate

- To a solution of 5-indanol (1.0 eq.) in anhydrous DCM in a round-bottom flask, triethylamine (1.2 eq.) is added.
- The solution is cooled to 0 °C.
- A solution of the crude N-methyl-N-(m-tolyl)carbamothioyl chloride (1.1 eq.) in anhydrous DCM is added dropwise to the cooled 5-indanol solution.
- The reaction mixture is stirred at room temperature for 12-18 hours.
- The reaction is monitored by TLC.
- Once the reaction is complete, the mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

Purification

The crude **Tolindate** is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Table 2: Summary of Reaction Conditions and Expected Yields

Step	Reactants	Stoichiometry	Solvent	Temperature	Time	Expected Yield
1	N-methyl-m-toluidine, Thiophosgene	1.0 : 1.1	DCM	0 °C to RT	2.5 h	>90% (crude)
2	5-Indanol, N-methyl-N-(m-tolyl)carbamothioyl chloride, Triethylamine	1.0 : 1.1 : 1.2	DCM	0 °C to RT	12-18 h	70-85% (after purification)

Characterization Data

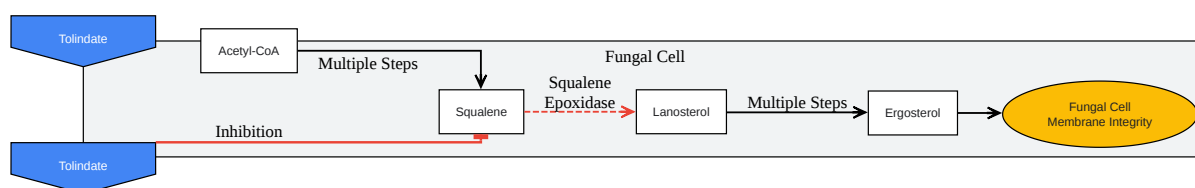
The synthesized **Tolindate** should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Data for **Tolindate**

Analysis	Expected Results
Appearance	White to off-white solid
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 7.30-7.10 (m, Ar-H), 6.90-6.70 (m, Ar-H), 3.45 (s, N-CH ₃), 2.90 (t, J=7.5 Hz, Ar-CH ₂), 2.35 (s, Ar-CH ₃), 2.10 (quint, J=7.5 Hz, Ar-CH ₂ -CH ₂)
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): 187 (C=S), 154, 145, 140, 139, 130, 129, 125, 120, 118 (Ar-C), 38 (N-CH ₃), 33, 32 (Ar-CH ₂), 26 (Ar-CH ₂ -CH ₂), 21 (Ar-CH ₃)
Mass Spectrometry (ESI+)	m/z: 298.1 [M+H] ⁺
HPLC Purity	>98% (Column: C18, Mobile Phase: Acetonitrile:Water gradient, Detection: UV at 254 nm)

Mechanism of Action: Signaling Pathway

Tolindate, as a thiocarbamate antifungal, is believed to act by inhibiting the enzyme squalene epoxidase.[1][2][3] This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a deficiency in ergosterol and an accumulation of toxic squalene, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.

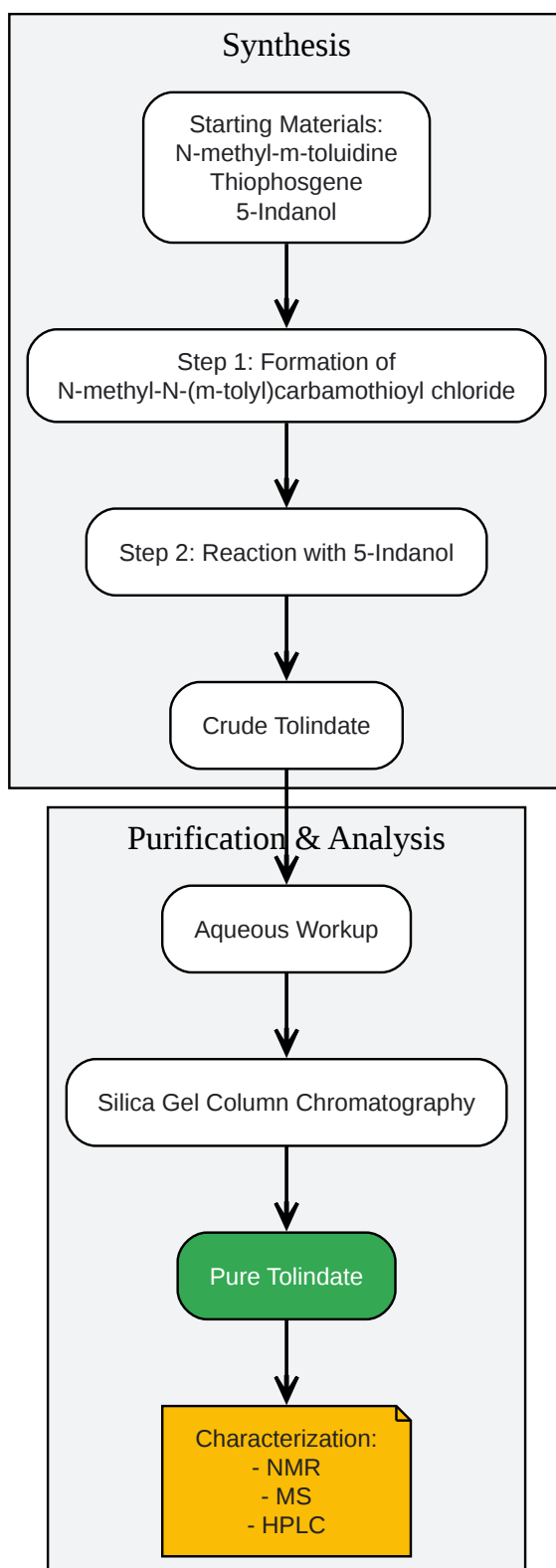


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Caption: Proposed mechanism of action of **Tolindate** via inhibition of squalene epoxidase.

Experimental Workflow

The overall workflow for the synthesis and purification of **Tolindate** is depicted in the following diagram.



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Caption: Workflow for the synthesis and purification of **Tolindate**.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of **Tolindate**. By following the outlined procedures, researchers can reliably produce this compound for further studies. The provided diagrams for the mechanism of action and experimental workflow offer a clear visual guide to the underlying principles and practical steps involved.

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